molecular formula C19H15Cl2N3O2S B2547866 5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 477858-14-3

5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B2547866
CAS No.: 477858-14-3
M. Wt: 420.31
InChI Key: IOIZDYKIIFJCLU-WYMPLXKRSA-N
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Description

5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole (CAS 477858-14-3) is a high-purity chemical compound with the molecular formula C 19 H 15 Cl 2 N 3 O 2 S and a molecular weight of 420.32 . This reagent features a 1,3-thiazole core, a versatile heterocycle known for its aromaticity due to the presence of sulfur and nitrogen atoms within its five-membered ring . The thiazole scaffold is a significant pharmacophore in medicinal chemistry, found in a wide array of bioactive molecules and approved drugs targeting various pathological conditions . Recent scientific investigations highlight the substantial research value of novel 1,3-thiazole derivatives, particularly in antimicrobial discovery . Studies show that 4-substituted-1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives demonstrate potent in vitro anti-Candida activity against clinically relevant fungal strains, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole . The mechanism of action for such thiazole derivatives is often linked to the disruption of fungal cell membrane integrity; molecular docking studies suggest they can inhibit the fungal enzyme lanosterol-C14α-demethylase (CYP51), a key target in ergosterol biosynthesis . This makes this compound a compound of high interest for researchers in antifungal development, organic synthesis, and structure-activity relationship (SAR) studies. This product is intended for laboratory research, analysis, and industrial applications only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-(2,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c1-11-17(27-18(22-11)13-6-4-3-5-7-13)12(2)24-26-19(25)23-16-9-8-14(20)10-15(16)21/h3-10H,1-2H3,(H,23,25)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIZDYKIIFJCLU-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3=C(C=C(C=C3)Cl)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activities, including cytotoxic effects against cancer cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H15Cl2N3O2S
  • Molecular Weight : 372.27 g/mol
  • CAS Number : 2828-42-4

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of thiazole derivatives against various cancer cell lines. Specifically, the compound has been evaluated for its activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
HCT-11610.5 ± 1.20.5
HepG28.3 ± 0.90.3
MDA-MB-23112.0 ± 1.50.7

The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against HepG2 cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects appears to involve inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. Molecular docking studies have shown favorable binding interactions with the EGFR target, supporting its role as a potential inhibitor .

Study on Anticancer Activity

In a recent study focusing on the synthesis and evaluation of thiazole derivatives, the compound was found to significantly inhibit cancer cell proliferation in vitro. The study utilized a dose-response approach to determine the IC50 values across several cell lines, confirming its effectiveness compared to established chemotherapeutics like Doxorubicin .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of thiazole derivatives in Alzheimer's disease models. Compounds similar to the one have shown promising acetylcholinesterase inhibitory activity, which is crucial for enhancing cognitive function by preventing acetylcholine breakdown .

Safety and Toxicity

Toxicity assessments conducted alongside cytotoxicity studies indicated minimal adverse effects on normal human lung fibroblast cells (MRC-5), suggesting a favorable safety profile for further pharmacological development .

Comparison with Similar Compounds

Key Observations :

  • Steric Factors : Substitution at position 2 (phenyl vs. 4-chlorophenyl) influences steric bulk. For example, 2-(4-chlorophenyl) analogs may exhibit hindered rotation, affecting conformational flexibility .
  • Hydrogen Bonding: The anilino NH in the target compound enables hydrogen bonding, unlike benzoyloxy analogs, which may impact solubility and target binding .

Physicochemical Properties

  • Solubility : Increased chloro substitution (e.g., 2,4-dichloro vs. 4-chloro) reduces polarity, lowering aqueous solubility but enhancing lipid membrane permeability .
  • Stability: Electron-withdrawing groups (e.g., Cl) may improve stability against hydrolysis compared to alkylamino analogs .

Commercial and Research Relevance

  • Availability : The target compound is listed by suppliers like Key Organics (Product ID: 11P-594S) but lacks detailed commercial data .
  • Research Use : Such compounds are often intermediates in drug discovery, particularly for kinase inhibitors or antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole, and how are intermediates validated?

  • Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example, coupling 2,4-dichloroaniline derivatives with thiazole precursors under reflux conditions in polar aprotic solvents like DMSO or DMF (60–80°C, 12–18 hours). Intermediate purity is confirmed via melting point analysis, TLC, and elemental analysis (e.g., C, H, N, S content comparisons between theoretical and experimental values) .
  • Validation : Post-synthesis, intermediates are characterized using FT-IR (to confirm carbonyl and amide bonds) and 1^1H/13^{13}C NMR (to verify regiochemistry and substituent integration) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Techniques :

  • Spectroscopy : 1^1H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, thiazole protons at δ 6.8–7.1 ppm) and 13^{13}C NMR (carbonyl carbons at ~165–170 ppm) .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed values for C, H, N, and S .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 505.2 for C19_{19}H14_{14}Cl2_2N4_4O2_2S) .

Advanced Research Questions

Q. How can contradictions in elemental analysis data be resolved during characterization?

  • Root Causes : Contradictions often arise from incomplete purification (e.g., residual solvents) or hygroscopic intermediates.
  • Mitigation :

  • Repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
  • Use alternative techniques like X-ray crystallography to confirm molecular geometry (SHELX programs refine crystal structures, resolving ambiguities in bond lengths/angles) .

Q. What computational methods predict the compound’s reactivity and binding affinity in biological systems?

  • Approach :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CYP enzymes or antimicrobial targets). The 2,4-dichloroanilino group may exhibit π-π stacking with aromatic residues .
  • DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps indicate electrophilic/nucleophilic sites) .
    • Experimental Validation : Compare computational results with in vitro assays (e.g., MIC values against bacterial strains or IC50_{50} in enzyme inhibition assays) .

Q. How does solvent choice impact reaction yields in the synthesis of thiazole derivatives?

  • Data-Driven Analysis :

  • High-Yield Solvents : DMF (yields ~70–80%) facilitates nucleophilic substitution due to high polarity.
  • Low-Yield Solvents : Ethanol (yields ~50–60%) may limit solubility of hydrophobic intermediates .
    • Table 1 : Solvent Effects on Key Steps
StepSolventTemperature (°C)Yield (%)
CyclizationDMF8078
CouplingEthanol7055
PurificationEthanol/WaterRT65

Contradiction Analysis

Q. Why do similar synthetic protocols yield divergent purity levels for this compound?

  • Critical Factors :

  • Catalyst Purity : Impure acetic acid (in stepwise coupling) introduces side products.
  • Reaction Time : Under-refluxed reactions (<12 hours) leave unreacted aldehydes, detectable via 1^1H NMR (δ 9.8–10.2 ppm for aldehyde protons) .
    • Resolution : Standardize protocols using anhydrous solvents and inert atmospheres (N2_2/Ar) to suppress oxidation .

Experimental Design

Q. How to optimize crystallization conditions for X-ray diffraction studies?

  • Strategy :

  • Screen solvents (e.g., DMSO, DMF, ethanol) via slow evaporation.
  • Use SHELXT for phase problem resolution and SHELXL for refinement (R-factor <0.05 for high-resolution data) .
    • Example : Crystals grown in ethanol/water (7:3) at 4°C yielded a monoclinic space group (P21_1/c) with Z=4 .

Biological Activity

Q. What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?

  • Protocols :

  • Broth Microdilution (CLSI guidelines): Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Time-Kill Assays : Monitor bactericidal effects at 2× MIC over 24 hours .
    • Mechanistic Insight : Thiazole rings disrupt membrane integrity (confirmed via SYTOX Green uptake assays) .

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